molecular formula C22H23N3O2 B2935216 4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide CAS No. 1351587-60-4

4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide

Cat. No.: B2935216
CAS No.: 1351587-60-4
M. Wt: 361.445
InChI Key: PWCIBIHZJPOZJS-UHFFFAOYSA-N
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Description

4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a complex structure with multiple functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: Starting from a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.

    Attachment of the But-2-yn-1-yl Group:

    Acetylation and Amidation: The final steps include acetylation of the amine group and amidation to form the benzamide structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core or the but-2-yn-1-yl group.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the alkyne to an alkene or alkane.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of benzamides are often studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Medicine

Medicinal chemistry explores the use of such compounds in drug development. Benzamide derivatives have been investigated for their potential as therapeutic agents in treating various diseases.

Industry

In the industrial sector, compounds like this can be used in the development of new materials, such as polymers and coatings, due to their chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide: Lacks the acetamido group.

    4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)butyl)benzamide: Lacks the alkyne group.

Uniqueness

The presence of both the acetamido and but-2-yn-1-yl groups in 4-acetamido-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and biological activity, offering distinct advantages in various applications.

Properties

IUPAC Name

4-acetamido-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-17(26)24-21-10-8-19(9-11-21)22(27)23-13-4-5-14-25-15-12-18-6-2-3-7-20(18)16-25/h2-3,6-11H,12-16H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCIBIHZJPOZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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